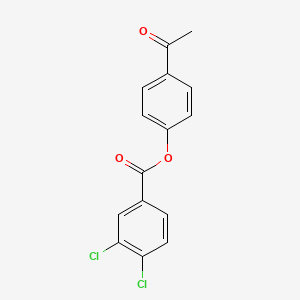

4-acetylphenyl 3,4-dichlorobenzoate

Description

4-Acetylphenyl 3,4-dichlorobenzoate is a benzoate ester derivative featuring a 3,4-dichlorobenzoate moiety linked to a 4-acetylphenyl group. The acetyl group at the para position of the phenyl ring introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name |

(4-acetylphenyl) 3,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)10-2-5-12(6-3-10)20-15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVYKMXPOAUHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 3,4-dichlorobenzoate typically involves the esterification of 4-acetylphenol with 3,4-dichlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 4-acetylphenyl 3,4-dichlorobenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The dichlorobenzoate group can be reduced to form a benzoate group.

Substitution: The chlorine atoms in the dichlorobenzoate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-acetylphenyl 3,4-dichlorobenzoic acid.

Reduction: 4-acetylphenyl benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-acetylphenyl 3,4-dichlorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the growth and motility of breast cancer cells by suppressing the Brk and FAK signaling pathways . This inhibition leads to cell cycle arrest and reduced cell migration and invasion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key physicochemical parameters of 4-acetylphenyl 3,4-dichlorobenzoate and related compounds:

*Inferred properties based on structural analogs. †Melting points vary with substituents (e.g., thiazole derivatives in ). ‡Two melting points reported for similar structures in , likely due to polymorphism or synthesis variations.

Key Observations:

- Melting Points : The acetylphenyl group and thiazole-carboxamide moieties () contribute to higher melting points (~214–264°C) compared to simpler esters like methyl 3,4-dichlorobenzoate (44°C) . Steric effects from the acetyl group may enhance crystallinity.

- Density and Boiling Points : Methyl 3,4-dichlorobenzoate has a density of 1.355 g/cm³ and boiling point of 264°C . Bulkier substituents (e.g., acetylphenyl) likely reduce volatility but increase molecular weight.

- Dihedral Angles : In 3-chlorophenyl 4-methylbenzoate, a dihedral angle of 48.81° between aromatic rings suggests moderate planarity, influencing solubility and intermolecular interactions .

Reactivity and Degradation Pathways

Microbial Degradation:

- Aerobic Conditions : Pseudomonas spp. metabolize 3-chloro- and 4-chlorobenzoates more efficiently (doubling times: 2.6–3.3 hours) than 3,4-dichlorobenzoate (5.2 hours) . The additional chlorine in 3,4-dichlorobenzoate likely hinders enzymatic cleavage.

- Dehalogenation Specificity : 3,4-Dichlorobenzoate is resistant to reductive dechlorination by Desulfitobacterium sp. strain PCE1, unlike 3-chloro-4-hydroxy-phenylacetate . This resistance correlates with the stability of 3,4-dichlorobenzoate derivatives in anaerobic environments .

- Enzymatic Pathways : The initial dechlorination of 3,4-dichlorobenzoate (3,4-DCB) involves inducible dehalogenases, but its metabolism remains poorly understood compared to 2,4-dichlorobenzoate, which undergoes hydrolytic and reductive dechlorination .

Chemical Reactivity:

- The acetyl group in 4-acetylphenyl 3,4-dichlorobenzoate may participate in nucleophilic reactions (e.g., condensation), whereas the methyl ester in methyl 3,4-dichlorobenzoate is more prone to hydrolysis under basic conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-acetylphenyl 3,4-dichlorobenzoate and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. For example, coupling 3,4-dichlorobenzoyl chloride with 4-acetylphenol under anhydrous conditions in the presence of a base (e.g., pyridine) to facilitate esterification. Structural characterization typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and melting point analysis. Derivatives like 2-(3-(4-acetylphenyl)-ureido)-N-(3,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide are synthesized via EDCI-mediated coupling reactions in pyridine .

Q. How is the purity of 4-acetylphenyl 3,4-dichlorobenzoate validated in synthetic workflows?

- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, complemented by thin-layer chromatography (TLC). Melting point determination (e.g., 214–216°C for derivatives) and elemental analysis (C, H, N) provide additional validation. Recrystallization from ethanol or methanol is a standard purification step .

Advanced Research Questions

Q. How can rational enzyme engineering enhance the degradation of 3,4-dichlorobenzoate derivatives?

- Methodological Answer : Mutagenesis of key residues in 4-chlorobenzoate:CoA ligase (CBL) expands substrate specificity. For instance, the I303A mutation in Alcaligenes sp. CBL increases catalytic efficiency for 3,4-dichlorobenzoate by ~100× by reducing steric hindrance. Structural analysis (X-ray crystallography) confirms productive substrate binding in mutant enzymes. Further optimization (e.g., F184W/I303A/V209T triple mutant) improves catalytic efficiency 54× via pocket reshaping .

Q. Why are some 3,4-dichlorobenzoate derivatives resistant to microbial dehalogenation?

- Methodological Answer : Dehalogenases often require specific substituents (e.g., hydroxyl groups ortho to chlorine) for activity. The absence of such groups in 3,4-dichlorobenzoate prevents productive binding, as observed in Desulfitobacterium chlororespirans reductive dehalogenase. However, cometabolism by Acinetobacter sp. 4-CB1 suggests alternative pathways involving hydroxylation followed by HCl elimination .

Q. How do conflicting data on 3,4-dichlorobenzoate degradation mechanisms arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from microbial strain specificity and assay conditions. For example, Acinetobacter sp. 4-CB1 hydrolyzes 3,4-dichlorobenzoate via an addition-elimination mechanism, while other strains lack this capability. Resolving contradictions requires comparative studies using standardized assays (e.g., GC-MS for metabolite tracking) and genomic analysis to identify catalytic gene clusters .

Q. What experimental strategies optimize substrate binding in enzyme-catalyzed reactions involving 3,4-dichlorobenzoate?

- Methodological Answer : Combining kinetic assays with structural biology (e.g., co-crystallization of mutant enzymes with substrates) identifies non-productive binding modes. For CBL, truncating Ile303 and introducing aromatic residues (e.g., F184W) reshapes the active site to accommodate bulkier substrates. Molecular dynamics simulations further predict steric and electronic compatibility .

Data Analysis and Validation

Q. How can researchers address low catalytic efficiency in engineered enzymes for 3,4-dichlorobenzoate processing?

- Methodological Answer : Use iterative saturation mutagenesis on residues lining the active site, followed by high-throughput screening (e.g., UV-Vis assays monitoring CoA-thioester formation). Double-mutant cycle analysis quantifies epistatic interactions between mutations, enabling synergistic improvements .

Q. What analytical techniques are critical for tracking 3,4-dichlorobenzoate degradation in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C or ³⁶Cl) distinguishes abiotic vs. biotic degradation. Anaerobic enrichments require strict oxygen monitoring, as seen in studies where chlorobenzoates remained stable under aerobic conditions but degraded in anaerobic consortia .

Contradictions and Limitations

Q. Why do some microbial consortia fail to degrade 3,4-dichlorobenzoate despite possessing dehalogenase genes?

- Methodological Answer : Metabolic bottlenecks include insufficient enzyme expression or inhibitory intermediates (e.g., chlorocatechols). Metatranscriptomics can identify underexpressed genes, while proteomics validates enzyme production. Supplementing with carbon sources (e.g., glucose) may alleviate catabolite repression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.